Tert-butyl1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl1-oxospiro[indane-2,3’-piperidine]-1’-carboxylate is a spirocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The spirocyclic structure, characterized by a single atom common to two rings, imparts distinct chemical and physical properties to the compound, making it a valuable target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl1-oxospiro[indane-2,3’-piperidine]-1’-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One efficient synthetic route involves the cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation and tert-butoxycarbonyl protection . The key steps include:
Cyclization: Ethyl 2-oxindoline-5-carboxylate is cyclized using a Lewis acid catalyst.
Demethylation: The resulting spirocyclic oxindole is demethylated using Raney nickel in ethanol.
Industrial Production Methods
Industrial production methods for tert-butyl1-oxospiro[indane-2,3’-piperidine]-1’-carboxylate are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl1-oxospiro[indane-2,3’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .
Scientific Research Applications
Tert-butyl1-oxospiro[indane-2,3’-piperidine]-1’-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl1-oxospiro[indane-2,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid
- 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides
- Isatin-based oxo-spiro chromene Schiff’s bases
Uniqueness
Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research .
Properties
Molecular Formula |
C18H23NO3 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl 3-oxospiro[1H-indene-2,3'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-6-9-18(12-19)11-13-7-4-5-8-14(13)15(18)20/h4-5,7-8H,6,9-12H2,1-3H3 |
InChI Key |
OPQNHVHATGUFHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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